

Targeting Tuberculosis: A Technical Guide to Novel Inhibitors of Ketol-Acid Reductoisomerase

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Compound of Interest		
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Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a formidable global health threat, necessitating the development of novel therapeutic agents to combat drug-resistant strains. A promising avenue for drug discovery lies in targeting essential metabolic pathways of the bacterium that are absent in humans. One such pathway is the branched-chain amino acid (BCAA) biosynthesis pathway, which is vital for the survival of M. tuberculosis. This guide focuses on a key enzyme in this pathway, Ketol-acid reductoisomerase (KARI), as a target for novel anti-TB compounds.

The Branched-Chain Amino Acid Biosynthesis Pathway: A Prime Target

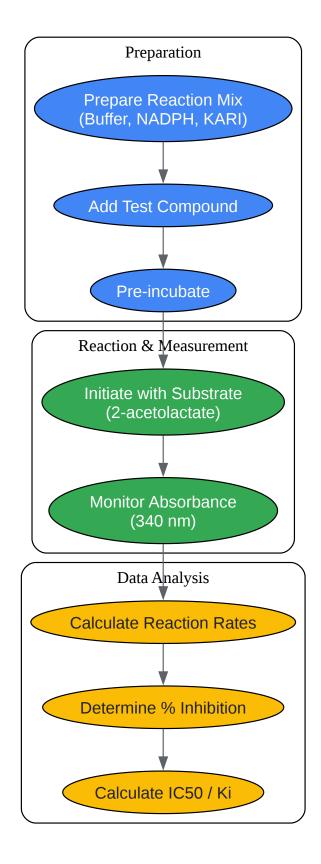
The BCAA biosynthesis pathway is responsible for the production of valine, leucine, and isoleucine, amino acids crucial for protein synthesis and other essential cellular functions in M. tuberculosis. The absence of this pathway in humans makes its constituent enzymes attractive targets for the development of selective inhibitors with potentially low host toxicity. KARI (EC 1.1.1.86) catalyzes the second step in this pathway, a two-part reaction involving an alkyl migration followed by an NADPH-dependent reduction.[1][2]

Below is a diagram illustrating the core of the BCAA biosynthesis pathway in M. tuberculosis, highlighting the central role of KARI.

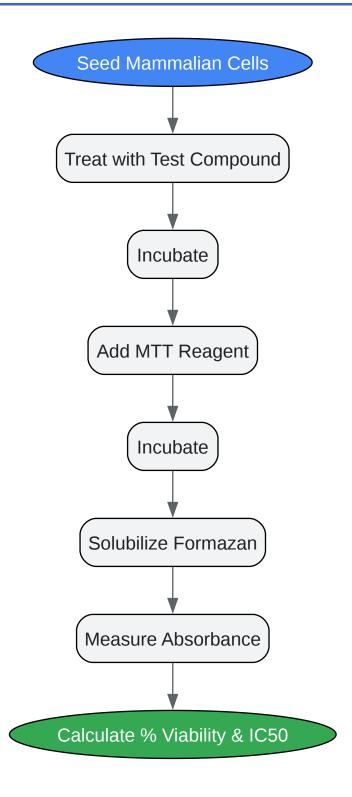












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References

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- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
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